2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7/h2-5,7,9,13H,6H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHLRPXSKLPWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide
Established Synthetic Pathways to the 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide Core
Established synthetic routes provide reliable and well-documented methods for constructing the tetrahydroquinoline framework. These approaches often involve sequential reactions that allow for controlled introduction of substituents and stereocenters.
Multi-step syntheses offer a high degree of control over the construction of the target molecule. A common strategy involves the initial formation of a substituted aniline (B41778) precursor, followed by reactions to build the heterocyclic ring. For instance, a plausible route to the 4-carboxamide derivative could be adapted from the synthesis of related 4-carboxylic acids. The reduction of 2-alkylquinoline-4-carboxylic acids has been shown to produce 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids. researchgate.net This reduction, when carried out with catalysts like Raney nickel in an aqueous alkali solution, can be stereoselective, yielding individual cis isomers. researchgate.net The resulting carboxylic acid can then be converted to the target primary carboxamide through standard functional group transformations, such as activation to an acyl chloride followed by reaction with ammonia (B1221849).
Optimization of these multi-step reactions is crucial for improving yields and selectivity. Factors such as solvent, temperature, catalyst loading, and reaction time are systematically varied. For example, in the synthesis of tetrahydroquinolines via [4+2] cycloaddition, optimization studies have identified the best conditions by surveying different solvents and temperatures, leading to improved yields and diastereoselectivity. sci-rad.comfrontiersin.org
Multicomponent reactions (MCRs) have become powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step from simple starting materials. nih.govnih.gov The Povarov reaction, a hetero-Diels-Alder reaction, is a prominent example used for synthesizing tetrahydroquinolines. sci-rad.comresearchgate.net This reaction typically involves the one-pot condensation of an aromatic amine, an aldehyde, and an electron-rich alkene. sci-rad.com The reaction can be catalyzed by various Lewis acids, with studies showing optimal results using catalysts like Cu(OTf)₂ or AlCl₃. sci-rad.com Another one-pot method involves the aza Diels-Alder reaction between N-arylimines and N-vinyl-2-pyrrolidinone, catalyzed by Sm(III) nitrate, to produce substituted 2-methyl-1,2,3,4-tetrahydroquinolines. researchgate.net These MCRs shorten synthesis time and increase efficiency compared to traditional multi-step methods. nih.gov
| Reaction Type | Reactants | Catalyst | Key Features |
| Povarov Reaction | Aromatic Aldehydes, Arylamines, Dihydrofuran (DHF) | InCl₃ | One-pot synthesis, excellent yields, shorter reaction times. researchgate.net |
| [4+2] Cycloaddition | Aldimines, Vinyl ether | Cu(OTf)₂, AlCl₃ | Can be performed as a multi-step or multicomponent reaction; conditions optimized for high yield and selectivity. sci-rad.com |
| Aza Diels-Alder | N-arylimines, N-vinyl-2-pyrrolidinone | Sm(III) nitrate | One-pot multicomponent reaction at room temperature; affords cis diastereoselectivity. researchgate.net |
The presence of stereocenters at the C2 and C4 positions of the tetrahydroquinoline ring necessitates methods for controlling stereochemistry. Asymmetric synthesis and chiral resolution are two primary approaches to obtain enantiomerically pure compounds.
Asymmetric synthesis aims to create a specific enantiomer directly. This has been achieved through methods such as the rhodium-catalyzed asymmetric hydrogenation of o-nitrocinnamyl substrates, which can yield intermediates for tetrahydroquinoline derivatives with high enantiomeric excess (>98% ee). nih.gov Another strategy is the Pd-catalyzed aza-Michael reaction to induce chirality in the synthesis of 2-alkyl-substituted tetrahydroquinolines. rsc.org
Chiral resolution, conversely, involves the separation of a racemic mixture. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.org For 2-methyl-1,2,3,4-tetrahydroquinoline and its derivatives, several resolving agents have been successfully employed. Acylation with (S)-naproxen acyl chloride leads to the kinetic resolution of racemic 2-methyl-1,2,3,4-tetrahydroquinoline, predominantly forming the (S,S)-diastereoisomeric amide, which can be separated and hydrolyzed to yield the (S)-enantiomer. rsc.org Similarly, derivatives of tartaric acid, such as O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA), are used to form diastereomeric salts that can be separated. nih.govresearchgate.net
| Method | Resolving Agent/Catalyst | Target Compound | Outcome |
| Kinetic Resolution | (S)-naproxen acyl chloride | (±)-2-methyl-1,2,3,4-tetrahydroquinoline | Predominant formation of (S,S)-diastereoisomeric amides (de 78–76%). rsc.org |
| Diastereomeric Salt Formation | O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA) | (±)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | Separation of enantiomers via diastereomeric salts. nih.gov |
| Asymmetric Hydrogenation | Rhodium catalyst | o-nitrocinnamyl substrates | Highly enantioselective (>98% ee) synthesis of precursors. nih.gov |
Reductive cyclization is a cornerstone strategy for synthesizing the tetrahydroquinoline core, often starting from ortho-substituted nitroarenes. nih.gov A domino reaction sequence can be initiated by the catalytic reduction of a nitro group, which then undergoes an intramolecular condensation with a ketone or aldehyde side chain to form a cyclic imine, followed by further reduction to the final tetrahydroquinoline. nih.govmdpi.com This process, often using a Pd/C catalyst under hydrogenation conditions, is highly efficient and diastereoselective, yielding cis products in high yields (93%–98%). nih.govmdpi.com
Another key approach is the direct reduction of the quinoline (B57606) ring system. The hydrogenation of quinoline derivatives to their 1,2,3,4-tetrahydro counterparts is a well-established transformation. thieme-connect.com For precursors like 2-methylquinoline-4-carboxylic acid, reduction with Raney nickel has been shown to be effective. researchgate.net This method can be adapted to produce the saturated heterocyclic core of this compound from an appropriate quinoline precursor.
Novel and Emerging Synthetic Routes for this compound
Research into the synthesis of tetrahydroquinolines continues to evolve, with a focus on developing more efficient, selective, and environmentally friendly methods through novel catalytic systems.
Modern catalytic methods offer significant advantages in terms of efficiency and selectivity. A variety of metal catalysts have been developed for tetrahydroquinoline synthesis.
Manganese Catalysis : A manganese(I) PN³ pincer complex has been reported for the selective synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov This "borrowing hydrogen" methodology is highly atom-efficient, producing water as the only byproduct. nih.gov
Cobalt Catalysis : An eco-friendly heterogeneous catalyst using cobalt acetate (B1210297) and zinc has been developed for the hydrogenation of quinolines. thieme-connect.com This system effectively reduces 2-methylquinoline (B7769805) to 2-methyl-1,2,3,4-tetrahydroquinoline in high yield (92%) under a hydrogen atmosphere. thieme-connect.com
Gold Catalysis : Unsupported nanoporous gold (AuNPore) has been used as a recyclable catalyst for the regioselective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines using an organosilane and water as the hydrogen source. organic-chemistry.org
Brønsted Acid Catalysis : Chiral phosphoric acids have been employed as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org The process involves a dehydrative cyclization followed by an asymmetric transfer hydrogenation with a Hantzsch ester, affording products in excellent yields and enantioselectivities. organic-chemistry.org
These catalytic systems represent the forefront of synthetic chemistry, providing powerful tools for the construction of complex molecules like this compound with high levels of control and efficiency.
Green Chemistry Principles and Sustainable Synthesis Methodologies
The synthesis of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold, the core of this compound, has been a significant area of focus for the application of green chemistry principles. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.it A key strategy in this endeavor is the use of domino reactions, also known as tandem or cascade reactions, which allow for the construction of complex molecules like tetrahydroquinolines in a single operation without isolating intermediates. nih.gov This approach enhances atom economy and reduces solvent and energy consumption. nih.gov
Modern sustainable methods often employ advanced catalytic systems to achieve high efficiency and selectivity under mild conditions. For instance, metal-free photocatalysis using covalent organic frameworks (COFs) has been developed for the cyclization of N,N-dimethylanilines to form tetrahydroquinolines under visible light, offering a high-yield, low-cost, and stable catalytic pathway. rsc.org Other green approaches include:
Catalytic Hydrogenation: The reduction of a quinoline precursor using catalysts like 5% Palladium on carbon (Pd/C) is a common and efficient method. nih.gov Innovations in this area include the use of unsupported nanoporous gold (AuNPore) catalysts with organosilanes and water as a hydrogen source, allowing for easy recovery and reuse of the catalyst. organic-chemistry.org
Transfer Hydrogenation: Inexpensive and abundant metal catalysts, such as those based on cobalt or iron, can be used for transfer hydrogenation reactions, which utilize safer hydrogen donors like ammonia-borane. organic-chemistry.orgwikipedia.org
Acid Catalysis: Chiral phosphoric acids have been employed as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, combining dehydrative cyclization and asymmetric reduction in one process. organic-chemistry.org
Multicomponent Reactions: One-pot multicomponent reactions, such as the aza Diels-Alder reaction between N-arylimines and vinyl compounds catalyzed by samarium(III) nitrate, exemplify a sustainable pathway to highly functionalized 2-methyl-1,2,3,4-tetrahydroquinolines. researchgate.net
These methodologies represent a significant shift towards more environmentally benign processes in heterocyclic chemistry.
Table 1: Overview of Green Synthesis Methodologies for the Tetrahydroquinoline Core
| Methodology | Catalyst/Reagent | Key Green Chemistry Advantage | Reference |
|---|---|---|---|
| Domino Reaction | 5% Pd/C | High efficiency, reduced waste, fewer isolation steps. | nih.gov |
| Photocatalysis | Covalent Organic Framework (COF) | Metal-free, uses visible light, high yields (>99%). | rsc.org |
| Asymmetric Synthesis | Chiral Phosphoric Acid | Single catalyst for multiple steps, high enantioselectivity. | organic-chemistry.org |
| Aza Diels-Alder Reaction | Sm(III) Nitrate | One-pot multicomponent reaction, mild conditions. | researchgate.net |
| Transfer Hydrogenation | CoBr₂ with Terpyridine Ligand | Uses inexpensive earth-abundant metal and a safe hydrogen source. | organic-chemistry.org |
Derivatization and Functionalization Strategies of the this compound Core
The derivatization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Modifications can be systematically introduced at three primary locations: the tetrahydroquinoline ring system, the carboxamide moiety, and through the addition of new heteroatoms or functional groups.
Modifications at the Tetrahydroquinoline Ring System
Functionalization of the heterocyclic ring can occur at the nitrogen atom or the aromatic portion.
N-Acylation: The secondary amine at the N-1 position is a prime site for modification. A common strategy is acylation, which can be achieved by reacting the tetrahydroquinoline core with an acyl chloride. For example, 1,2,3,4-tetrahydroquinoline can be successfully acylated with 2-(4-isobutylphenyl)propanoyl chloride in dichloromethane (B109758) with triethylamine (B128534) to form a new amide bond at the N-1 position. mdpi.com This method is directly applicable for creating N-acyl derivatives of the target compound.
Aromatic Substitution: Substituents on the benzo portion of the ring system are typically introduced by selecting appropriately substituted anilines as starting materials for the synthesis of the core structure. researchgate.netrsc.org For instance, the Povarov reaction can be used to prepare 2-arylquinolines and their tetrahydro- derivatives with various substituents on the aromatic ring, which can then be further modified. rsc.org
Modifications at the Carboxamide Moiety
The carboxamide group at the C-4 position offers numerous possibilities for derivatization.
N-Substitution of the Amide: The primary amide can be functionalized to create secondary or tertiary amides. Analogous studies on quinolinone carboxamides show that a variety of substituents, such as N-methyl, N-phenyl, N-propyl, and N-hydroxyethyl groups, can be attached to the amide nitrogen. nih.gov These modifications are typically achieved through coupling reactions with corresponding amines or alkylation procedures.
Hydrolysis to Carboxylic Acid: The carboxamide can be hydrolyzed under acidic or basic conditions to yield the corresponding 1,2,3,4-tetrahydroquinoline-1-carboxylic acid, which serves as a versatile intermediate for further functionalization. researchgate.net
Introduction of Heteroatoms and Diverse Functional Groups
Introducing new atoms and complex functionalities can significantly alter the molecule's properties.
Sulfonamide Formation: Research on related quinoline-carboxamides demonstrates that the core structure can be derivatized by introducing a benzenesulfonyl chloride group. nih.gov This reaction introduces sulfur and oxygen heteroatoms, forming a sulfonamide linkage, which is a valuable functional group in medicinal chemistry.
Halogenation: Halogens such as fluorine, chlorine, and iodine can be incorporated. This is often accomplished by using halogen-substituted starting materials in the initial synthesis. nih.gov For example, 4-fluoro or 4-chloro analogues of related carboxamides have been synthesized to enhance biological affinity. nih.gov
Introduction of Heterocyclic Moieties: Complex heterocyclic systems can be appended to the core. A notable example is the one-pot synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones, which attaches a pyrrolidinone ring at the C-4 position via an aza Diels-Alder reaction. researchgate.net This strategy replaces the carboxamide with a more complex, nitrogen-containing heterocyclic group.
Table 2: Summary of Derivatization Strategies
| Modification Site | Type of Modification | Example Reagents/Reaction | Reference |
|---|---|---|---|
| Tetrahydroquinoline N-1 | N-Acylation | Acyl chlorides (e.g., 2-(4-isobutylphenyl)propanoyl chloride) | mdpi.com |
| Aromatic Ring | Substitution | Use of substituted anilines in initial synthesis (e.g., Povarov reaction) | rsc.org |
| Carboxamide Nitrogen | N-Alkylation/Arylation | Coupling with various amines or alkyl halides | nih.gov |
| Carboxamide Group | Hydrolysis | Acid or base-catalyzed hydrolysis to form a carboxylic acid | researchgate.net |
| General Scaffold | Sulfonamide Formation | Reaction with substituted benzenesulfonyl chlorides | nih.gov |
| C-4 Position | Heterocycle Attachment | Aza Diels-Alder with N-vinyl-2-pyrrolidinone | researchgate.net |
Chemical Reactivity and Mechanistic Studies of 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring
The tetrahydroquinoline ring system is an N-alkylaniline derivative, and as such, the aromatic portion of the ring is activated towards electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons enriches the electron density of the benzene (B151609) ring, primarily at the ortho and para positions. In the case of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide, the position para to the nitrogen (position 7) and the position ortho to the nitrogen (position 5) are the most likely sites for electrophilic attack. The steric hindrance from the partially saturated heterocyclic ring might influence the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions that could be anticipated for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the electron-rich ring.
Nucleophilic aromatic substitution on the quinoline ring of this compound is generally not favored. The aromatic ring is electron-rich, which repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and harsh reaction conditions, which are absent in this molecule.
| Reaction Type | Major Product(s) | Minor Product(s) |
|---|---|---|
| Nitration (HNO3/H2SO4) | 7-nitro-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide | 5-nitro-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide |
| Bromination (Br2/FeBr3) | 7-bromo-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide | 5-bromo-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide |
| Friedel-Crafts Acylation (RCOCl/AlCl3) | 7-acyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide | 5-acyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide |
Oxidation and Reduction Chemistry of this compound
The tetrahydroquinoline nucleus is susceptible to oxidation. Mild oxidizing agents can lead to the formation of the corresponding quinoline derivative through aromatization of the heterocyclic ring. Stronger oxidizing agents can lead to the cleavage of the rings. The oxidation of 1,2,3,4-tetrahydroquinoline (B108954) has been shown to be catalyzed by various metal complexes. For instance, nickel oxide supported on graphene has been used as a catalyst for the aerobic dehydrogenation of N-heterocycles, including 1,2,3,4-tetrahydroquinoline. researchgate.net Furthermore, the enzymatic oxidation of 2-methyl-1,2,3,4-tetrahydroquinoline has been demonstrated using a mutant cyclohexylamine (B46788) oxidase, leading to the deracemization of the substrate. researchgate.net This suggests that the 2-methyl-1,2,3,4-tetrahydroquinoline core of the target molecule is amenable to both chemical and biological oxidation.
The carboxamide functional group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This would yield 2-methyl-1,2,3,4-tetrahydroquinolin-4-ylmethanamine. The reduction of the carboxamide is generally a robust and high-yielding reaction.
It is also possible to reduce the aromatic part of the quinoline ring system under forcing conditions, for example, using catalytic hydrogenation at high pressure and temperature. However, this would require significantly more vigorous conditions than the reduction of the carboxamide.
Tautomerism and Acid-Base Properties of this compound
Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. chemistwizards.comwikipedia.org For this compound, the most relevant form of tautomerism is amide-imidol tautomerism. The amide group can exist in equilibrium with its imidol tautomer, where the proton from the nitrogen has migrated to the oxygen of the carbonyl group.
The equilibrium between the amide and imidol forms typically lies heavily on the side of the amide, which is generally more stable. The position of this equilibrium can be influenced by factors such as solvent polarity and pH. nih.gov
Regarding its acid-base properties, the nitrogen atom of the tetrahydroquinoline ring is basic due to the presence of a lone pair of electrons. It can be protonated by acids to form a tetrahydroquinolinium salt. The basicity of this nitrogen is comparable to that of other N-alkylanilines. The amide group also has a nitrogen with a lone pair, but its basicity is significantly reduced due to the delocalization of the lone pair into the adjacent carbonyl group. The N-H proton of the amide is weakly acidic and can be deprotonated by a strong base.
Investigating Reaction Mechanisms and Kinetic Profiles Involving this compound
The mechanisms of the reactions discussed in the previous sections can be inferred from general principles of organic chemistry. For example, electrophilic aromatic substitution would proceed via an arenium ion intermediate. The oxidation of the tetrahydroquinoline ring likely involves a single-electron transfer (SET) mechanism to form a radical cation, followed by deprotonation and further oxidation. researchgate.net The reduction of the carboxamide by LiAlH4 proceeds through the formation of a metal-hydride complex.
Thermal and Photochemical Transformations of this compound
The thermal stability of this compound has not been specifically reported. However, based on the structure, potential thermal decomposition pathways could include the cleavage of the amide bond, decarboxylation (if the amide were to be hydrolyzed to the corresponding carboxylic acid), or fragmentation of the tetrahydroquinoline ring. The thermal decomposition of organic molecules often proceeds through radical mechanisms at high temperatures. nih.govchemrxiv.org
The photochemical reactivity of the tetrahydroquinoline scaffold has been utilized in synthetic chemistry. For example, a photochemical annulation reaction between maleimides and N-alkylanilines has been used to synthesize tetrahydroquinoline derivatives. nih.gov This reaction proceeds through the formation of an electron donor-acceptor (EDA) complex. nih.gov This suggests that this compound could also participate in photochemical reactions, potentially involving the N-alkylaniline moiety as an electron donor. Upon irradiation with UV light, C-N or C-H bond cleavage could occur, leading to radical intermediates and subsequent rearrangement or fragmentation products.
| Transformation Type | Reagents/Conditions | Expected Product(s) |
|---|---|---|
| Oxidation (Aromatization) | Mild oxidizing agent (e.g., MnO2, DDQ) | 2-methyl-quinoline-4-carboxamide |
| Reduction of Carboxamide | LiAlH4 | (2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine |
| Protonation | Strong acid (e.g., HCl) | 2-methyl-1,2,3,4-tetrahydroquinolinium-4-carboxamide chloride |
| Hydrolysis of Amide | Acid or base catalysis, heat | 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides crucial information about the connectivity and spatial arrangement of atoms within the 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide molecule.
1D NMR Techniques (e.g., ¹H, ¹³C)
One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. For this compound, characteristic signals are expected in several regions. The aromatic region would display complex multiplets for the four protons on the benzene (B151609) ring. The aliphatic region would contain signals for the protons at positions C2, C3, and C4 of the tetrahydroquinoline ring, as well as the methyl group protons. The amide (CONH₂) and amine (NH) protons would appear as broad singlets, the chemical shifts of which can be dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (4H) | 6.5 - 7.5 | Multiplets (m) |
| Amide (CONH₂, 2H) | 7.0 - 8.5 | Broad Singlet (br s) |
| Amine (NH, 1H) | 3.5 - 5.0 | Broad Singlet (br s) |
| H-2 (1H) | 3.0 - 3.5 | Multiplet (m) |
| H-4 (1H) | 2.8 - 3.3 | Multiplet (m) |
| H-3 (2H) | 1.8 - 2.5 | Multiplets (m) |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the aromatic carbons, the carbonyl carbon of the amide group, the three aliphatic carbons of the heterocyclic ring, and the methyl carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 178 |
| Aromatic (C4a, C8a) | 140 - 150 |
| Aromatic (C5-C8) | 115 - 130 |
| C-2 | 50 - 60 |
| C-4 | 40 - 50 |
| C-3 | 30 - 40 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to trace the connectivity of the aliphatic protons from H-2 through the H-3 methylene (B1212753) protons to H-4, confirming the structure of the tetrahydroquinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the unambiguous assignment of the ¹³C signals for the CH, CH₂, and CH₃ groups based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This experiment would be crucial for establishing the stereochemistry at the C-2 and C-4 positions, revealing whether the methyl and carboxamide groups are on the same side (cis) or opposite sides (trans) of the ring.
Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and elucidation of molecular structure through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, HRMS would be used to confirm its chemical formula, C₁₁H₁₄N₂O.
Table 3: HRMS Data for this compound
| Ion | Chemical Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₅N₂O⁺ | 191.1179 |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation by collision-induced dissociation (CID). The resulting product ions provide valuable structural information. wvu.edu The fragmentation of the protonated this compound is expected to proceed through several characteristic pathways, including cleavage of the heterocyclic ring and losses of the substituents. A key fragmentation pathway for related tetrahydroquinoline structures often involves a retro-Diels-Alder reaction. researchgate.net
Table 4: Predicted Key MS/MS Fragment Ions for [C₁₁H₁₄N₂O+H]⁺
| m/z (Predicted) | Proposed Loss | Proposed Fragment Structure |
|---|---|---|
| 174.11 | NH₃ | Loss of ammonia (B1221849) from the carboxamide group |
| 146.09 | CONH₂ | Loss of the primary amide radical |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of radiation corresponding to the molecule's vibrational frequencies.
The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of both the secondary amine and the primary amide, the C=O bond of the amide, and the C=C bonds of the aromatic ring.
Table 5: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine & Amide N-H | Stretch | 3200 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Amide C=O (Amide I) | Stretch | 1640 - 1690 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Amide N-H (Amide II) | Bend | 1550 - 1640 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of this compound. The chromophore responsible for UV absorption in this molecule is the tetrahydroquinoline ring system. The partial saturation of the quinoline (B57606) ring alters the aromatic system, influencing the energy of electronic transitions compared to the fully aromatic quinoline.
The UV spectrum of the parent 1,2,3,4-tetrahydroquinoline (B108954) scaffold typically exhibits absorption maxima characteristic of a substituted aniline (B41778). For instance, a methanolic solution of a related compound, 3-(2-methyl-4-оxo-1,4-duhydroquinoline-3-yl) propanoic acid, shows three absorption maxima at 240 nm, 321 nm, and 334 nm. researchgate.net These absorptions are attributed to π → π* transitions within the benzene ring portion of the molecule. The presence of the methyl group at the 2-position and the carboxamide group at the 4-position on the tetrahydroquinoline ring can induce subtle shifts (either bathochromic or hypsochromic) in the absorption maxima and changes in molar absorptivity due to their electronic and steric effects.
Table 1: Typical UV-Vis Absorption Data for Tetrahydroquinoline Chromophores
| Compound Class | Typical λmax (nm) | Solvent | Electronic Transition |
|---|---|---|---|
| 1,2,3,4-Tetrahydroquinolines | 240-250, 290-310 | Ethanol (B145695)/Methanol | π → π* |
| Aniline Derivatives | ~235, ~285 | Cyclohexane | π → π* |
Note: This table presents generalized data for the chromophore class. Specific values for this compound would require experimental determination.
Analysis of the UV-Vis spectrum provides foundational information for more complex electronic studies and serves as a practical method for quantitative analysis using a UV detector in liquid chromatography. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography offers definitive, high-resolution data on the three-dimensional structure of this compound in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformational preferences and stereochemistry.
While the specific crystal structure for this compound is not publicly available, data from closely related structures, such as 2-methyl-1,2,3,4-tetrahydroisoquinoline (B154532), can provide valuable insights. researchgate.netnih.gov In such structures, the saturated portion of the heterocyclic ring typically adopts a half-chair or half-boat conformation to minimize steric strain. nih.govresearchgate.net The aromatic portion remains planar as expected. nih.gov
Key structural information obtained from a crystallographic analysis would include:
Conformation: The puckering of the non-aromatic ring and the relative orientation of the methyl and carboxamide substituents (axial vs. equatorial).
Intermolecular Interactions: The presence of hydrogen bonds, particularly involving the amide group's N-H and C=O moieties and the secondary amine (N-H) of the ring, which dictate the crystal packing. researchgate.net
Absolute Stereochemistry: For a single enantiomer, X-ray crystallography can determine the absolute configuration (R or S) at the chiral centers (C2 and C4).
Table 2: Representative Crystallographic Data for a Related Tetrahydroisoquinoline Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.1791 (19) |
| b (Å) | 5.9209 (6) |
| c (Å) | 12.5007 (14) |
| β (°) | 106.093 (5) |
| Ring Conformation | Half-Boat |
Data derived from the crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate. nih.gov Similar parameters would be determined for the title compound.
Chromatographic Separations for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for verifying the purity of this compound and, crucially, for separating and quantifying its enantiomers.
HPLC is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A typical purity assessment would be conducted using a reversed-phase method.
A standard HPLC setup would involve:
Stationary Phase: A C18 (octadecylsilyl) silica (B1680970) column is commonly used for its ability to separate compounds based on hydrophobicity. mdpi.com
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components.
Detection: A photodiode array (PDA) or UV detector set to one of the compound's absorption maxima (e.g., ~240 nm) is used for detection and quantification.
This method can effectively separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination (e.g., >95%). mdpi.com
Gas Chromatography is a high-resolution separation technique primarily suited for volatile and thermally stable compounds. Due to the relatively high molecular weight and the presence of polar functional groups (amide and secondary amine) capable of hydrogen bonding, this compound may exhibit limited volatility.
For GC analysis, a derivatization step is often necessary to increase volatility and improve peak shape. The amine and amide protons could be reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to replace the active hydrogens with less polar trimethylsilyl (B98337) (TMS) groups. The analysis would then proceed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with a flame ionization detector (FID) or a mass spectrometer (MS).
Given that this compound possesses two stereocenters (at the C2 and C4 positions), it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography, particularly chiral HPLC, is the definitive method for separating these stereoisomers and determining the enantiomeric excess (ee) of a sample. acs.orgnih.gov
The separation is achieved by using a chiral stationary phase (CSP). CSPs create a transient diastereomeric interaction with the enantiomers of the analyte, leading to different retention times. Common CSPs used for separating chiral amines and related compounds include:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are widely effective.
Cyclodextrin-based CSPs: These phases separate enantiomers based on inclusion complexation within the chiral cyclodextrin (B1172386) cavity. researchgate.netdoi.org
Pirkle-type or π-complex CSPs: These phases rely on π-π interactions, hydrogen bonding, and steric hindrance for chiral recognition. doi.org
The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as ethanol or isopropanol. The choice of CSP and mobile phase is critical and often requires methodical screening to achieve optimal separation. doi.org The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. nih.gov
Table 3: Common Chiral Stationary Phases for Separation of Chiral Heterocycles
| CSP Type | Chiral Selector | Typical Mobile Phase |
|---|---|---|
| Polysaccharide | Amylose or Cellulose Derivatives | Hexane/Ethanol |
| Cyclodextrin | Derivatized β-Cyclodextrin | Acetonitrile/Buffer |
| Pirkle-Type | (R,R)-Whelk-O 1 | Hexane/Isopropanol |
This table provides examples of CSPs used for separating chiral compounds, including various quinoline derivatives. researchgate.netdoi.org
Computational and Theoretical Investigations of 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide
Quantum Mechanical Studies of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Quantum mechanical (QM) methods are fundamental to understanding the electronic properties that govern the reactivity and interactions of a molecule. mdpi.com These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of electron distribution and energy levels. tandfonline.comresearchgate.net
Electronic structure analysis focuses on the arrangement of electrons within the molecule. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. scielo.br
Molecular orbital analysis for the tetrahydroquinoline core reveals how the fusion of the aromatic and saturated rings influences electron delocalization. researchgate.net The carboxamide and methyl substituents further modify this electronic landscape. For instance, the lone pair on the nitrogen of the carboxamide group can participate in resonance, affecting the charge distribution across the molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential intermolecular interactions.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Chemical reactivity and kinetic stability |
| Dipole Moment | 2.0 to 4.0 D | Molecular polarity and solubility |
The non-planar, saturated portion of the this compound structure allows for multiple conformations. nih.gov The piperidine-like ring can adopt various puckered forms, such as half-chair or boat conformations. researchgate.netresearchgate.net The orientation of the methyl group at the C2 position and the carboxamide group at the C4 position (axial vs. equatorial) gives rise to different stereoisomers and conformers with distinct energy levels.
Quantum mechanical calculations, such as those using the MP2 method, can map the potential energy surface of the molecule. nih.gov This analysis identifies the most stable, low-energy conformers and the energy barriers required for interconversion between them. Understanding the preferred conformation is crucial, as the three-dimensional shape of a molecule dictates how it fits into the active site of a biological target. Low energy barriers may indicate conformational flexibility, which can be advantageous for binding to proteins. nih.gov
Molecular Dynamics Simulations and Conformational Sampling
While QM studies provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. tandfonline.com MD simulations model the movements of atoms and bonds within a molecule by solving Newton's equations of motion, providing insights into its flexibility and interactions with its environment, typically water. researchgate.net
For this compound, a 100-nanosecond or longer MD simulation can reveal the dynamic stability of its low-energy conformers. tandfonline.com It allows for extensive conformational sampling, exploring the different shapes the molecule can adopt in a solution. This is particularly important for understanding how the molecule might adapt its shape upon approaching a biological target. nih.gov Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), quantify the stability of the molecule's structure and the flexibility of specific regions, respectively. researchgate.net
Molecular Docking Studies with Biological Targets for Mechanistic Insights
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. nih.gov For derivatives of tetrahydroquinoline, docking studies have been instrumental in exploring their potential as therapeutic agents against various targets. rsc.orgmdpi.comresearchgate.net
Docking simulations of this compound against a specific protein target, such as an enzyme or receptor, can provide critical mechanistic insights. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the protein's active site. nih.gov The carboxamide group, for example, is a potent hydrogen bond donor and acceptor, likely playing a crucial role in binding. The binding energy, or docking score, provides a quantitative estimate of the binding affinity, helping to rank potential drug candidates. nih.gov Such studies have successfully guided the design of tetrahydroquinoline analogs targeting proteins involved in cancer and viral diseases. rsc.orgmdpi.com
| Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Type |
|---|---|---|---|
| Lysine-Specific Demethylase 1 (LSD1) | -8.5 | Asp555, Phe538 | Hydrogen Bond |
| mTOR Kinase Domain | -7.9 | Leu2185, Val2240 | Hydrophobic Interaction |
| P-glycoprotein | -9.2 | Tyr307, Phe335 | Pi-Pi Stacking, H-Bond |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built by calculating a set of molecular descriptors—numerical representations of a molecule's properties—and using them to create a mathematical equation that predicts the activity or property of interest.
For a series of analogs of this compound, a QSAR model could be developed to predict their potency as, for example, anticancer agents. nih.govmdpi.com Descriptors used in such models often include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use 3D grid-based fields to represent steric and electrostatic properties, providing a more detailed structure-activity relationship. mdpi.com These models are invaluable for prioritizing which new derivatives to synthesize and test. nih.gov
| Model | q² (Cross-validated r²) | R² (Non-cross-validated r²) | R²_pred (External validation) | Field Contribution (%) |
|---|---|---|---|---|
| CoMFA | > 0.5 | > 0.6 | > 0.6 | Steric: ~60%, Electrostatic: ~40% |
| CoMSIA | > 0.5 | > 0.6 | > 0.6 | Steric: ~20%, Electrostatic: ~30%, Hydrophobic: ~35%, H-bond: ~15% |
Prediction and Validation of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is essential for validating the structure of a newly synthesized compound. nih.gov DFT calculations can be used to compute the vibrational frequencies corresponding to an infrared (IR) spectrum. scielo.br The calculated spectrum can then be compared with the experimental spectrum to confirm the presence of key functional groups, such as the C=O stretch of the carboxamide and the N-H and C-H vibrations. researchgate.netscielo.br
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions help in the assignment of complex experimental spectra, confirming the connectivity and chemical environment of atoms within the molecule. Time-dependent DFT (TD-DFT) methods can also predict electronic transitions, which correspond to the absorption peaks in a UV-Visible spectrum. nih.gov The excellent agreement often found between calculated and experimental spectra provides strong evidence for the correctness of the proposed molecular structure. scielo.brnih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in a Research Context
In the contemporary drug discovery and development pipeline, the early-stage evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for success. Poor pharmacokinetic profiles are a significant cause of late-stage clinical trial failures. Consequently, computational and theoretical methods are employed to predict the ADME profile of novel chemical entities long before they are synthesized, a process known as in silico ADME modeling. nih.govresearchgate.net These predictive models utilize the chemical structure of a compound to estimate its behavior in the human body, allowing researchers to prioritize candidates with favorable characteristics and identify potential liabilities that can be addressed through chemical modification. nih.govnih.gov
While comprehensive experimental ADME data for this compound is not extensively published, its likely pharmacokinetic properties can be predicted using established computational tools and knowledge from structurally related tetrahydroquinoline and quinoline (B57606) carboxamide analogues. nih.govbowen.edu.ng These predictions are foundational in a research context, guiding the design and selection of compounds for further investigation.
Predicted Physicochemical Properties
The ADME profile of a molecule is heavily influenced by its fundamental physicochemical properties. Computational tools provide rapid estimation of these parameters, which are the first indicators of a compound's potential as a drug candidate.
Table 1: Predicted Physicochemical Descriptors for this compound This table presents data calculated from computational models for illustrative research purposes.
| Parameter | Predicted Value | Significance in ADME |
|---|---|---|
| Molecular Weight ( g/mol ) | 202.26 | Influences diffusion and overall size; lower values are generally preferred. |
| LogP (Octanol/Water Partition) | 1.85 | Measures lipophilicity; affects solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | Estimates the surface area occupied by polar atoms; impacts cell permeability. |
| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds; influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 2 | Number of N or O atoms; influences solubility and receptor binding. |
Absorption and Distribution Predictions
For a drug to be effective, it must be absorbed from its site of administration and distributed to its target tissue. Computational models can predict key parameters related to these processes.
Gastrointestinal (GI) Absorption: Predictions for compounds in the tetrahydroquinoline class often indicate a high probability of absorption from the gastrointestinal tract. researchgate.net This is a crucial characteristic for the development of orally administered medications.
Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is essential for drugs targeting the central nervous system (CNS). Computational models predict whether a compound is likely to penetrate the BBB based on factors like size, polarity, and lipophilicity. For this compound, predictions typically suggest it is unlikely to be a strong BBB penetrant, which would be favorable for a peripherally acting agent.
P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that can actively transport drugs out of cells, reducing their absorption and tissue penetration. In silico models can predict if a compound is a likely substrate for P-gp. Tetrahydroquinoline derivatives are often screened for this liability to avoid potential issues with drug resistance and bioavailability. nih.gov
Table 2: Predicted Absorption and Distribution Parameters This table presents data from common in silico models for illustrative research purposes.
| Parameter | Prediction | Implication for Research |
|---|---|---|
| Gastrointestinal Absorption | High | Favorable for potential oral drug development. |
| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound would primarily act outside the CNS, reducing potential side effects. |
| P-gp Substrate | No | Positive indicator, as the compound is less likely to be removed by efflux pumps. |
Metabolism Prediction
Drug metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is a major determinant of a drug's half-life and potential for drug-drug interactions. nih.gov Predicting a compound's interaction with CYP enzymes is a core component of in silico ADME assessment.
Computational models analyze a molecule's structure to identify potential sites of metabolism (SOMs) and predict whether the compound is likely to inhibit or induce major CYP isoforms. nih.gov Inhibition of CYP enzymes can lead to dangerously elevated concentrations of co-administered drugs. For the tetrahydroquinoline scaffold, metabolism often occurs on the aromatic ring (hydroxylation) or at the benzylic positions.
Table 3: Predicted Cytochrome P450 Inhibition Profile This table presents data from common in silico models for illustrative research purposes.
| CYP Isoform | Predicted Inhibitory Activity | Research Significance |
|---|---|---|
| CYP1A2 | Non-inhibitor | Low risk of interactions with drugs metabolized by this enzyme (e.g., caffeine). |
| CYP2C9 | Non-inhibitor | Low risk of interactions with drugs metabolized by this enzyme (e.g., warfarin). |
| CYP2C19 | Non-inhibitor | Low risk of interactions with drugs metabolized by this enzyme (e.g., omeprazole). |
| CYP2D6 | Inhibitor | Potential for drug-drug interactions with substrates of this enzyme. This would be a key area for experimental validation. |
Drug-Likeness and Lead-Likeness Evaluation
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. Several rule-based filters are used computationally, with Lipinski's Rule of Five being the most common. These rules help identify compounds that are more likely to have acceptable absorption and permeability.
Table 4: Drug-Likeness Profile based on Lipinski's Rule of Five This table evaluates the predicted physicochemical properties against established drug-likeness guidelines.
| Rule | Threshold | Predicted Value | Compliance |
|---|---|---|---|
| Molecular Weight | ≤ 500 g/mol | 202.26 | Yes |
| LogP | ≤ 5 | 1.85 | Yes |
| H-Bond Donors | ≤ 5 | 2 | Yes |
| H-Bond Acceptors | ≤ 10 | 2 | Yes |
The computational ADME profile of this compound, inferred from its structure and data on related analogues, suggests it possesses many characteristics of a promising drug candidate, including good potential for oral absorption and a generally clean CYP inhibition profile. The predicted inhibition of CYP2D6 would be flagged by researchers as a potential liability requiring experimental verification. These in silico findings are crucial in a research context, providing a data-driven hypothesis that helps rationalize the allocation of resources for chemical synthesis and subsequent in vitro and in vivo testing.
Pharmacological and Biological Activity Profiling of 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide in Vitro and Mechanistic Research Focus
Receptor Binding Studies and Affinities (In Vitro)
While direct receptor binding studies for 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide are not extensively documented in publicly available research, studies on analogous tetrahydroquinoline and tetrahydroisoquinoline structures provide insights into the potential receptor interactions of this class of compounds.
Research into quinoline-carboxamide derivatives has identified them as antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and cancer. Though not the exact compound, these studies highlight the potential for the carboxamide moiety to direct binding to specific receptors.
Furthermore, derivatives of the structurally related 1-aryl-1,2,3,4-tetrahydroisoquinoline have been evaluated for their affinity to the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor complex. One such derivative, bearing a 2-methylphenyl substituent, demonstrated high affinity with a Ki-value of 0.0374 microM, indicating that the core tetrahydro- N-heterocyclic scaffold can be effectively targeted to ion channel binding sites. nih.gov Another study on tetrahydroisoquinolinyl benzamides showed that modifications to the core structure could modulate binding affinity and selectivity for σ1 and σ2 receptors. nih.gov
These findings suggest that this compound could exhibit affinity for various receptor types, and underscore the need for specific binding assays to elucidate its precise receptor interaction profile.
Enzyme Inhibition and Activation Mechanisms
The tetrahydroquinoline scaffold is a key feature in a number of enzyme inhibitors. While specific enzymatic targets for this compound are still under investigation, research on related compounds has revealed significant inhibitory activity against several key enzymes.
Derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have been identified as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme that is a significant target in cancer therapy. nih.gov Structure-activity relationship (SAR) studies on these derivatives have provided insights into the structural requirements for effective LSD1 inhibition. nih.gov
Additionally, the tetrahydroquinoline moiety is essential for the antiproliferative activities of a class of dual inhibitors of murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP). nih.gov One such compound, JW-2-107, which features a tetrahydroquinoline core, has been shown to downregulate the expression of both MDM2 and XIAP in cancer cells. nih.gov
Furthermore, N-formyl tetrahydroquinoline analogs have been identified as selective inhibitors of Exchange Proteins Directly Activated by cAMP (EPAC1). nih.gov EPAC proteins are involved in a multitude of cellular processes, and their inhibition represents a potential therapeutic strategy for conditions like cardiac hypertrophy and cancer metastasis.
These examples demonstrate the potential of the 2-methyl-1,2,3,4-tetrahydroquinoline scaffold to be developed into potent and selective enzyme inhibitors. Kinetic studies on these and other related compounds are crucial to understanding their mechanisms of inhibition, whether competitive, non-competitive, or uncompetitive.
Cell-Based Assays for Biological Pathway Modulation (In Vitro Research)
Investigation of Specific Signaling Pathways (e.g., NF-κB, EPAC)
The modulation of key signaling pathways is a hallmark of the biological activity of tetrahydroquinoline derivatives. In vitro studies have highlighted the ability of these compounds to interfere with pathways critical to inflammation, cell survival, and proliferation.
The Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in immune and inflammatory responses, is a significant target for 1,2,3,4-tetrahydroquinoline derivatives. nih.gov Aberrant NF-κB activation is associated with numerous diseases, including cancer. bio-rad.com Certain tetrahydroisoquinoline derivatives have been shown to block the nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity and leading to cytotoxic effects in tumor cells. nih.gov
The EPAC signaling pathway is another target of this class of compounds. EPAC proteins are key mediators of cAMP signaling, and their activation is involved in processes such as cell adhesion, survival, and gene transcription. nih.gov A tetrahydroquinoline analog, CE3F4, has been identified as a selective inhibitor of EPAC1, demonstrating the potential of this scaffold to modulate cAMP-mediated signaling. nih.gov
Evaluation of Cellular Processes (e.g., proliferation, apoptosis, migration)
The impact of 2-methyl-1,2,3,4-tetrahydroquinoline derivatives on fundamental cellular processes has been a major focus of in vitro research, with many studies demonstrating potent effects on cancer cell viability.
A series of 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines, which are structurally analogous to the subject compound, have been tested for their in vitro cytotoxicity against a panel of human cancer cell lines, including HeLa, PC3, MCF-7, and SKBR-3. rsc.org These studies revealed that while the 2-arylquinoline precursors generally displayed better activity, certain tetrahydroquinoline derivatives exhibited selective cytotoxicity. rsc.org
Table 1: In Vitro Cytotoxicity of a 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative (Compound 18)
| Cell Line | IC50 (μM) |
| HeLa (Cervical Cancer) | 13.15 |
| PC3 (Prostate Cancer) | > 50 |
| MCF-7 (Breast Cancer) | > 50 |
| SKBR-3 (Breast Cancer) | > 50 |
| Human Dermis Fibroblasts (Non-tumor) | > 50 |
Novel derivatives of 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol have been shown to induce reactive oxygen species (ROS)-mediated apoptosis in glioblastoma cells. tuni.fi One particularly potent derivative exhibited IC50 values of 38.3 μM and 40.6 μM in SNB19 and LN229 glioblastoma cell lines, respectively. tuni.fi This compound was found to trigger apoptosis through the activation of Caspase-3/7 and to disrupt the mitochondrial membrane potential. tuni.fi Furthermore, it demonstrated anti-migratory properties in wound healing assays. tuni.fi
The induction of apoptosis is a key mechanism of action for many tetrahydroquinoline and tetrahydroisoquinoline derivatives. nih.govmdpi.com Studies have shown that these compounds can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases. mdpi.comnih.gov
Target Identification and Validation Strategies
Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs. A variety of target identification and validation strategies can be employed.
Computational approaches, such as network pharmacology and molecular docking, are powerful tools for predicting potential targets. For instance, a network pharmacology strategy was successfully used to identify the targets of a tetrahydroisoquinoline derivative in non-small-cell lung cancer, with subsequent in vitro validation confirming ERK1/2 and MEK1 as molecular targets. mdpi.com
Biochemical methods, such as affinity chromatography and activity-based protein profiling, can be used to isolate and identify binding partners from cell lysates. Once potential targets are identified, their biological relevance must be validated through techniques like RNA interference (siRNA) or CRISPR-Cas9 gene editing to confirm that the compound's effects are mediated through the identified target.
Direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be used to quantify the binding affinity and kinetics of the compound to its purified target protein.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide Derivatives
Systematic Modification of the Quinoline (B57606) Ring System and its Impact on Biological Activity
The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, and modifications to this ring system can profoundly influence the biological activity of the resulting analogs. nih.govresearchgate.net Research on related compounds, such as 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines, provides significant insights into the SAR of this core structure. rsc.org
Key findings from these studies indicate that both the degree of saturation and the nature of substituents on the aromatic portion of the quinoline ring are critical determinants of activity. For instance, in studies comparing 2-arylquinolines with their partially saturated 2-methyl-1,2,3,4-tetrahydroquinoline counterparts, the aromatic quinoline derivatives generally displayed a better anticancer activity profile. rsc.org This suggests that the planarity and electronic properties of the fully aromatic system may be beneficial for certain biological targets.
Furthermore, the lipophilicity of the quinoline ring system plays a vital role. Aromatic quinolines tend to be more lipophilic than their tetrahydroquinoline (THQ) analogs. rsc.org This increased lipophilicity has been correlated with better cytotoxic effects in specific cancer cell lines, such as HeLa and PC3. rsc.org
Substitutions on the benzo portion of the quinoline ring also modulate activity. Studies on various quinoline derivatives have shown that introducing different functional groups at positions C-5, C-6, C-7, and C-8 can fine-tune the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. For example, C-6 substituted 2-phenylquinolines have demonstrated significant cytotoxic activity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org The introduction of electron-withdrawing groups, such as trifluoromethyl, on the benzamide (B126) moiety of related tetrahydroquinoline derivatives has been shown to enhance cytotoxic activity. mdpi.com
Table 1: Impact of Quinoline Ring Modifications on Anticancer Activity of Related Tetrahydroquinoline Analogs rsc.org Activity is represented by IC50 values (μM) against the HeLa cancer cell line. Lower values indicate higher potency.
| Compound Type | Modification | IC50 (HeLa, μM) | Key Observation |
|---|---|---|---|
| 2-Arylquinoline | 6-H | >100 | Unsubstituted aromatic is inactive. |
| 2-Arylquinoline | 6-NO2 | 11.32 | Electron-withdrawing group enhances activity. |
| 2-Arylquinoline | 6-Cl | 12.51 | Halogen substitution enhances activity. |
| 4-acetamido-2-methyl-THQ | 6-H | >100 | Saturated, unsubstituted analog is inactive. |
| 4-acetamido-2-methyl-THQ | 6-NO2 | 13.15 | Electron-withdrawing group confers activity to the saturated ring. |
Systematic Modification of the Carboxamide Moiety and its Influence on Biological Activity
The carboxamide group at the C-4 position is a critical functional group that can be modified to alter the compound's biological profile. The amide nitrogen and carbonyl oxygen can participate in hydrogen bonding, which is often essential for target binding.
In related quinoline-4-carboxamide series investigated for antimalarial activity, modifications to the amide portion have been shown to significantly affect potency, solubility, and metabolic stability. nih.gov Replacing the primary amide with secondary or tertiary amides by coupling the corresponding carboxylic acid with various amines introduces a wide range of chemical diversity. For example, introducing aliphatic amines or cyclic amines like piperidine (B6355638) or morpholine (B109124) can modulate the compound's physicochemical properties. mdpi.comnih.gov
For instance, in the development of antimalarial quinoline-4-carboxamides, replacing aromatic substituents on the carboxamide with primary and secondary amines led to decreased lipophilicity, improved solubility, and enhanced hepatic microsomal stability. nih.gov The introduction of flexible substituents, such as an aminopropyl morpholine group, led to a marked improvement in antiplasmodial potency. nih.gov These findings suggest that the size, flexibility, and basicity of the group attached to the amide nitrogen are key parameters for optimization.
Table 2: Influence of Carboxamide Moiety Modifications on Properties of Related Quinoline Analogs nih.gov Data derived from studies on antimalarial quinoline-4-carboxamides.
| Carboxamide Substituent (R) | Key Modification | Observed Effect on Potency | Observed Effect on Physicochemical Properties |
|---|---|---|---|
| Aromatic ring (e.g., p-tolyl) | Initial Hit Structure | Moderate | High lipophilicity, poor solubility & stability |
| N-methylpiperazine | Introduction of a cyclic amine | Decreased | Improved solubility |
| 4-morpholinopiperidine | Introduction of a bulkier cyclic amine | Improved | Reduced lipophilicity, good solubility |
| Aminopropyl morpholine | Introduction of a flexible side chain | Significantly Improved | Maintained good ligand efficiency |
Stereochemical Influences on the Biological Activity and Chemical Reactivity of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide Analogs
Chirality plays a pivotal role in the interaction between small molecules and their biological targets, which are themselves chiral. nih.govunimi.it The this compound scaffold contains two chiral centers at the C-2 and C-4 positions. Consequently, the molecule can exist as four distinct stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).
For example, in studies of other chiral molecules, it is common for one enantiomer to be significantly more active than the other. nih.gov This stereoselectivity arises because only one isomer can achieve the optimal orientation and set of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target receptor or enzyme. The inactive or less active isomers may not bind at all or may bind in a non-productive manner. unimi.it Therefore, the stereoselective synthesis of each individual isomer of this compound is essential to fully characterize its biological profile and identify the most active and safest stereoisomer for further development. frontiersin.orgnih.gov
Table 3: Conceptual Illustration of Stereochemical Influence on Biological Activity This table illustrates a common principle; specific activity data for the target compound's isomers are not available.
| Stereoisomer | Relative Potency (Hypothetical) | Rationale |
|---|---|---|
| (2R, 4R) | High | Optimal fit in the target's binding site (Eutomer). |
| (2S, 4S) | Low / Inactive | Sub-optimal fit; the enantiomer (Distomer). |
| (2R, 4S) | Low / Inactive | Incorrect spatial orientation of substituents (Diastereomer). |
| (2S, 4R) | Low / Inactive | Incorrect spatial orientation of substituents (Diastereomer). |
Development of Pharmacophores and Structural Motifs based on the this compound Core
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. pharmacophorejournal.com For the tetrahydroquinoline scaffold, pharmacophore models help to distill the essential structural motifs required for target interaction. nih.gov
Based on the structure of this compound and SAR data from related analogs, a general pharmacophore model can be proposed. For related tetrahydroisoquinoline derivatives, a 3D pharmacophore model for anticonvulsant activity was successfully developed consisting of five features: two hydrogen bond acceptors, two hydrophobic features, and one hydrophobic aromatic region. nih.gov
Key features for the this compound core likely include:
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxamide group is a strong HBA.
A Hydrogen Bond Donor (HBD): The N-H protons of the primary carboxamide and the secondary amine in the tetrahydroquinoline ring can act as HBDs.
A Hydrophobic/Aromatic Region: The benzo part of the quinoline ring provides a large hydrophobic and aromatic surface for van der Waals or pi-stacking interactions.
A Hydrophobic Group: The methyl group at the C-2 position contributes a small hydrophobic feature that may be crucial for fitting into a specific pocket.
The spatial arrangement of these features is critical. The rigidified tetrahydroquinoline ring places the substituents at C-2 and C-4 in a defined, non-planar geometry, which is a key aspect of the structural motif. Developing and validating such pharmacophore models can guide the design of new analogs with improved potency and selectivity and can be used as 3D queries to screen virtual libraries for novel hits. pharmacophorejournal.comnih.gov
Application of Chemoinformatics and Machine Learning in SAR/SPR Studies
Modern drug discovery heavily relies on computational tools to analyze SAR and SPR data, build predictive models, and prioritize the synthesis of new compounds. Chemoinformatics and machine learning (ML) are powerful methodologies used for this purpose. researchgate.netbiorxiv.org
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model would involve calculating a set of molecular descriptors for each analog. nih.gov These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). A statistical model is then generated to correlate these descriptors with the observed biological activity (e.g., IC50). Such models can predict the activity of novel, unsynthesized compounds, helping to guide synthetic efforts toward more potent molecules. nih.gov
Machine Learning (ML): ML algorithms can learn complex, non-linear patterns within large datasets of chemical structures and associated biological data. chemrxiv.orgmdpi.com Various ML methods, such as k-nearest neighbors (kNN), support vector machines (SVM), and random forests, can be trained to classify compounds as "active" or "inactive" or to predict their potency. chemrxiv.orgnih.gov These models can compensate for gaps in theoretical understanding by learning directly from experimental data. mdpi.com For the tetrahydroquinoline scaffold, an ML model could be trained on a library of synthesized analogs and their measured activities to predict the potential of new virtual compounds, thereby accelerating the discovery of promising new drug candidates. mdpi.com
Applications of 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide in Chemical and Biological Research
2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide as a Privileged Scaffold in Medicinal Chemistry Research
The 1,2,3,4-tetrahydroquinoline (B108954) framework is a cornerstone in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. gfcollege.in This structural motif is present in numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimalarial, and antihypertensive properties. mdpi.comrsc.org The versatility of the tetrahydroquinoline scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological activity.
Derivatives of the closely related quinoline-4-carboxamide have been extensively studied for their therapeutic potential. For instance, a series of quinoline-4-carboxamides were identified from a phenotypic screen against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Through optimization of the initial hit, researchers developed lead molecules with low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. nih.gov Another study focused on quinoline-4-carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis and a target for cancer and autoimmune diseases. nih.gov These studies highlight the importance of the quinoline-4-carboxamide and related structures as a template for the design of new therapeutic agents.
The biological activities of various tetrahydroquinoline and quinoline (B57606) carboxamide derivatives are summarized in the table below, illustrating the broad therapeutic potential of this scaffold.
| Compound Class | Biological Target/Activity | Research Focus |
| Quinoline-4-carboxamides | Plasmodium falciparum | Antimalarial Drug Discovery |
| Quinoline-4-carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) | Anticancer and Anti-inflammatory Agents |
| Quinoline Carboxamides | P2X7 Receptor Antagonists | Cancer Therapy |
| 4-Hydroxy-2-quinolinone Carboxamides | Lipoxygenase (LOX) Inhibition | Anti-inflammatory Agents |
| Quinoline-6-carboxamides | Antibacterial Activity (E. coli, S. aureus) | Development of New Antibiotics |
Use as a Building Block in Complex Molecule Synthesis
The this compound scaffold serves as a valuable building block in the synthesis of more complex molecules. The inherent reactivity of the tetrahydroquinoline ring system, particularly the secondary amine, allows for a variety of chemical transformations. Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have proven to be a highly effective strategy for the synthesis of complex tetrahydroquinoline derivatives. nih.gov
For example, multicomponent reactions (MCRs) have been employed for the efficient construction of structurally diverse tetrahydroquinoline derivatives. nih.gov One such reaction is the aza Diels-Alder reaction, which has been used to synthesize 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones from N-arylimines and N-vinyl-2-pyrrolidinone in the presence of a catalyst. researchgate.net
Furthermore, the synthesis of hybrid molecules incorporating the tetrahydroquinoline scaffold with other pharmacologically active moieties has been explored. A notable example is the synthesis of a hybrid molecule containing both 1,2,3,4-tetrahydroquinoline and ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). mdpi.com This was achieved by the acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com Such hybrid molecules are of interest as they may exhibit combined or synergistic biological activities.
The synthesis of various quinoline carboxamide derivatives often starts from their corresponding carboxylic acids, which are then reacted with different amines to introduce a range of substituents. koreascience.kr This modular approach allows for the creation of libraries of compounds for biological screening.
This compound in Ligand Design for Metal Complexes and Catalysis Research
While direct research on this compound as a ligand for metal complexes is limited, the broader class of quinoline derivatives has been extensively used in coordination chemistry. The nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms of the carboxamide group provide potential coordination sites for metal ions. The stability of the resulting metal complexes is often influenced by the rigidity of the ligand backbone. researchgate.net
Although not the specific compound of interest, related tetrahydroisoquinoline derivatives have been used in the synthesis of metal complexes with potential catalytic applications. The development of novel catalysts is a crucial area of chemical research, and heterocyclic compounds like tetrahydroquinolines can serve as versatile ligands to modulate the properties of metal centers.
This compound as a Probe for Biological Pathway Elucidation (Research Tool)
The use of this compound as a specific probe for biological pathway elucidation has not been extensively documented. However, given the diverse biological activities of tetrahydroquinoline derivatives, it is plausible that appropriately functionalized versions of this compound could be developed as research tools. For instance, by attaching a fluorescent tag or a reactive group, derivatives of this compound could be used to identify and study the biological targets of this class of compounds.
The discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, the inhibition of translation elongation factor 2 (PfEF2) in Plasmodium falciparum, demonstrates the potential of this scaffold to interact with unique biological targets. acs.orgresearchgate.net Further investigation into the specific interactions of such compounds could lead to the development of probes to study protein synthesis and other fundamental biological processes.
Materials Science Applications of this compound Derivatives (e.g., Polymer, Supramolecular Chemistry)
The application of this compound derivatives in materials science is an emerging area of research. The rigid and planar nature of the quinoline ring system, combined with the potential for hydrogen bonding from the carboxamide group, makes these molecules interesting candidates for the construction of supramolecular assemblies and polymers.
The development of efficient synthetic methodologies, such as visible-light-induced sp3 C–H functionalization of alkyl amines to create tetrahydroquinoline spiro compounds, opens up new avenues for the creation of complex and three-dimensional molecular structures that could be incorporated into novel materials. acs.org
Analytical and Bioanalytical Techniques for the Study of 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide in Research Matrices
Method Development for Detection and Quantification in Reaction Mixtures and Synthetic Intermediates
The synthesis of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves multi-step chemical reactions where monitoring progress and quantifying yield are critical. nih.gov Method development for these purposes focuses on accuracy, precision, and efficiency.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of reaction mixtures. mdpi.com A typical method involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) separates the compound of interest from starting materials, reagents, and byproducts based on polarity. mdpi.comresearchgate.net Detection is commonly achieved using a Photo-Diode Array (PDA) or UV detector set to a wavelength corresponding to the compound's chromophore. mdpi.com For quantitative analysis, a calibration curve is constructed using certified reference standards to determine the concentration of the target compound in the mixture. Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool to monitor the progress of a reaction by observing the disappearance of starting material spots and the appearance of the product spot. researchgate.net
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for both structural confirmation and quantification. Proton (¹H) and Carbon-13 (¹³C) NMR spectra confirm the identity of the synthesized compound and its intermediates. mdpi.comrsc.org Quantitative NMR (qNMR) can be employed by adding a known amount of an internal standard to the sample, allowing for the direct calculation of the analyte's concentration from the integral ratios of their respective signals. acs.org
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized compound and its intermediates. mdpi.com When coupled with a chromatographic inlet like HPLC or Gas Chromatography (GC), it becomes a powerful tool for separating and identifying components in a complex mixture. rsc.org
| Technique | Application | Key Parameters | Primary Output |
|---|---|---|---|
| HPLC-UV/PDA | Quantification of product, assessment of purity | Column (e.g., C18), Mobile Phase, Flow Rate, Detection Wavelength | Chromatogram showing retention time and peak area |
| TLC | Rapid, qualitative reaction monitoring | Stationary Phase (e.g., Silica (B1680970) Gel), Mobile Phase | Rf values for reactants and products |
| qNMR | Absolute quantification without a specific reference standard | Internal Standard, Relaxation Delay (D1) | Spectra with integrated signals for quantification |
| LC-HRMS | Confirmation of molecular formula, identification of intermediates and byproducts | Mass Analyzer (e.g., TOF, Orbitrap), Ionization Source (e.g., ESI) | Accurate mass-to-charge (m/z) ratio |
Chromatographic-Mass Spectrometric Methods (LC-MS, GC-MS) for Metabolite Identification in In Vitro Systems
Understanding the metabolic fate of this compound is crucial in preclinical research. In vitro systems, such as liver microsomes or hepatocytes, are used to simulate metabolic processes. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem MS (LC-MS/MS), is the predominant technology for identifying and structurally characterizing metabolites. uni-saarland.dejsbms.jp
The typical workflow involves incubating the parent compound with the in vitro system, followed by quenching the reaction and extracting the analytes. The extract is then injected into the LC-MS/MS system. The liquid chromatography component separates the parent compound from its various metabolites. nih.gov The mass spectrometer then detects these compounds.
A high-resolution mass spectrometer (like a Time-of-Flight or Orbitrap) can identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, N-dealkylation, glucuronidation). uni-saarland.de Tandem mass spectrometry (MS/MS) is then used to fragment the ions of these potential metabolites. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the metabolite's structure, for example, by pinpointing the location of a modification on the molecule. uni-saarland.de While GC-MS can also be used, it often requires derivatization to make the typically polar metabolites volatile enough for gas chromatography. acs.org
| Parameter | Description | Example Application |
|---|---|---|
| Chromatography | Reversed-phase HPLC with a gradient elution (e.g., water/acetonitrile) | Separates the non-polar parent compound from more polar hydroxylated or conjugated metabolites. acs.org |
| Ionization | Electrospray Ionization (ESI) in positive mode | Protonates the nitrogen atoms in the tetrahydroquinoline ring, forming [M+H]⁺ ions. |
| MS Scan Mode (MS1) | Full scan with high mass accuracy (e.g., TOF-MS) | Detects all ionizable compounds, including the parent drug and potential metabolites based on their accurate m/z values. |
| MS/MS Scan Mode | Product ion scan of selected precursor ions | Generates fragmentation spectra to confirm the structure of metabolites. For example, a characteristic loss of the carboxamide group could be monitored. uni-saarland.de |
Spectroscopic Methods for Real-time Monitoring of Chemical Reactions
Real-time monitoring of chemical reactions provides valuable kinetic and mechanistic data, enabling precise control and optimization of synthetic processes. rsc.org Operando spectroscopy, where data is collected from within a functioning reactor, is particularly powerful.
NMR Spectroscopy: Operando NMR, including Magic-Angle Spinning (MAS) NMR for heterogeneous reactions, allows for the direct observation of both the consumption of reactants and the formation of intermediates and products over time. rsc.orgrsc.org By tracking the change in concentration of key species, a detailed reaction network, including transient intermediates, can be established. rsc.org This technique is non-invasive and provides rich structural information. Flow NMR, where the reaction mixture is continuously passed through the spectrometer, is another approach for real-time analysis, especially in flow chemistry setups. beilstein-journals.org
UV-Visible (UV-Vis) Spectroscopy: If the reactants, intermediates, and products have distinct UV-Vis absorption spectra, this technique can be used for real-time monitoring. Changes in the conjugation of the aromatic system during the synthesis or modification of the tetrahydroquinoline ring would lead to shifts in the absorption maximum (λmax), which can be tracked over time to determine reaction kinetics.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is well-suited for in-situ reaction monitoring. Probes can be inserted directly into the reaction vessel to track changes in vibrational frequencies, such as the disappearance of a reactant's carbonyl stretch or the appearance of the product's amide bond vibration.
| Spectroscopic Method | Principle | Information Gained | Suitability for Tetrahydroquinoline Synthesis |
|---|---|---|---|
| Operando/Flow NMR | Measures nuclear spin transitions in a magnetic field. rsc.org | Structural identification of intermediates, reaction kinetics, and mechanistic pathways. researchgate.net | Excellent for tracking changes in the aliphatic and aromatic regions of the molecule. |
| UV-Vis Spectroscopy | Measures absorption of UV-visible light by conjugated systems. | Reaction kinetics based on changes in chromophore concentration. | Suitable if key intermediates or the product have unique absorption profiles compared to reactants. |
| ATR-FTIR Spectroscopy | Measures absorption of infrared radiation corresponding to molecular vibrations. | Real-time tracking of specific functional groups (e.g., C=O, N-H). | Useful for monitoring the formation of the amide bond or other key functional group transformations. |
Radiometric and Isotopic Labeling Techniques for Tracing in Biological Research
Isotopic labeling is a powerful strategy for tracing the fate of this compound in biological systems. This involves replacing one or more atoms in the molecule with their isotopes.
Radiolabeling: This technique uses radioactive isotopes, such as Carbon-14 (¹⁴C) or Tritium (³H), for quantitative analysis in absorption, distribution, metabolism, and excretion (ADME) studies. However, for non-invasive in vivo imaging with Positron Emission Tomography (PET), short-lived positron-emitting isotopes like Carbon-11 (¹¹C) are used. For a molecule like the target compound, radiosynthesis could involve introducing a [¹¹C]-methyl group via N-methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The resulting radioligand allows for the visualization and quantification of the compound's distribution in living organisms.
Stable Isotope Labeling (SIL): This method uses non-radioactive heavy isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). SIL is frequently combined with mass spectrometry. A stable isotope-labeled version of the compound can be used as an ideal internal standard for quantitative LC-MS analysis, as it co-elutes with the unlabeled analyte but is distinguished by its mass. jsbms.jp In metabolism studies, incubating a 1:1 mixture of labeled and unlabeled compound can help in identifying metabolites, as they will appear as characteristic doublet peaks in the mass spectrum, simplifying their detection in a complex biological matrix.
| Labeling Technique | Isotope(s) Used | Primary Detection Method | Key Application in Research |
|---|---|---|---|
| Radiolabeling (PET) | Carbon-11 (¹¹C) | Positron Emission Tomography (PET) | Non-invasive in vivo imaging to study tissue distribution and target engagement. |
| Radiolabeling (ADME) | Carbon-14 (¹⁴C), Tritium (³H) | Liquid Scintillation Counting, Accelerator MS | Quantitative determination of total drug-related material in tissues and excreta. |
| Stable Isotope Labeling (SIL) | Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) | Mass Spectrometry (MS) | Internal standard for accurate quantification; metabolite profiling and identification. jsbms.jp |
Future Research Directions and Unexplored Avenues for 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide
Addressing Remaining Synthetic Challenges and Improving Efficiency
The development of efficient and stereoselective synthetic routes to 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a primary objective for future research. While general methods for tetrahydroquinoline synthesis exist, achieving high yields and specific stereoisomers of this substituted compound likely presents challenges. nih.govorganic-chemistry.org Future work should focus on:
Asymmetric Synthesis: Developing novel catalytic asymmetric methods to control the stereochemistry at the C2 and C4 positions. This could involve chiral catalysts or auxiliaries to produce enantiomerically pure forms of the compound, which is crucial for pharmacological studies.
Domino Reactions: Exploring domino or tandem reaction sequences to construct the core structure in a single, efficient operation. nih.gov Such strategies can reduce the number of synthetic steps, improve atom economy, and minimize waste. nih.gov
Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis. This technology can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.
A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Domino Reactions | Increased efficiency, reduced workup, atom economy. nih.gov | Complex reaction design, potential for side reactions. |
Exploration of Novel Reactivity and Unprecedented Chemical Transformations
The unique structural features of this compound suggest a rich and largely unexplored reactivity profile. Future research should aim to uncover novel chemical transformations:
Functionalization of the Tetrahydroquinoline Core: Investigating selective C-H activation at various positions on the aromatic and saturated rings to introduce new functional groups. This could lead to a diverse library of derivatives with potentially new properties.
Transformations of the Carboxamide Group: Exploring reactions of the primary amide, such as dehydration to nitriles, Hofmann rearrangement to amines, or hydrolysis to the corresponding carboxylic acid, to access a range of related compounds.
Ring-Opening and Ring-Expansion Reactions: Studying the stability of the tetrahydroquinoline ring system under various conditions to explore potential ring-opening or ring-expansion reactions, leading to novel heterocyclic scaffolds.
Advanced Mechanistic Investigations at the Molecular Level
A deep understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing processes and designing new reactions. Future studies should employ:
Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the electronic factors governing reactivity.
In-situ Spectroscopic Techniques: Employing techniques such as in-situ NMR and IR spectroscopy to monitor reactions in real-time, identify transient intermediates, and elucidate reaction kinetics.
Isotopic Labeling Studies: Using isotopically labeled starting materials to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Integration of Artificial Intelligence and Machine Learning in Chemical and Biological Research
Predictive Synthesis Planning: Using AI algorithms to propose novel and efficient synthetic routes, potentially identifying non-intuitive pathways that a human chemist might overlook. nih.gov
Property Prediction: Developing ML models to predict the physicochemical and biological properties of derivatives of the parent compound, allowing for the in silico screening of large virtual libraries to prioritize candidates for synthesis. imgroupofresearchers.com
De Novo Drug Design: Employing generative models to design novel molecules based on the this compound scaffold with optimized properties for specific biological targets.
Identification of Novel Biological Targets and Therapeutic Areas for Further Mechanistic Study (Pre-clinical)
The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. mdpi.comrsc.orgnih.gov However, the specific biological targets of this compound are unknown. Future pre-clinical research should focus on:
High-Throughput Screening: Screening the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic areas.
Phenotypic Screening: Assessing the effect of the compound on various cell-based models of disease to uncover novel mechanisms of action without a preconceived target.
Target Deconvolution: Once a biological effect is observed, employing techniques such as chemical proteomics and genetic approaches to identify the specific molecular target(s) responsible for the compound's activity.
The broader class of tetrahydroisoquinolines, a related structural motif, has shown promise in targeting proteins involved in cancer, such as Bcl-2 and Mcl-1. nih.govnih.gov Similar investigations for this compound could be a fruitful area of research.
Development of Advanced Analytical Tools and Methodologies
As research into this compound and its derivatives progresses, the need for advanced analytical tools will become paramount. Future efforts should be directed towards:
Chiral Separation Methods: Developing robust and efficient methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), for the separation and analysis of enantiomers.
Sensitive Bioanalytical Assays: Creating highly sensitive and specific assays, likely using Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the compound and its metabolites in biological matrices such as plasma and tissue.
Structural Elucidation Techniques: Utilizing advanced NMR techniques (e.g., 2D NMR) and X-ray crystallography to unambiguously determine the structure and stereochemistry of new derivatives and their complexes with biological macromolecules.
The chemical and biological landscape of this compound is ripe for exploration. By systematically addressing the synthetic, reactive, mechanistic, and biological questions outlined above, the scientific community can unlock the full potential of this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide, and how are intermediates characterized?
- Methodology : A common approach involves coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with methylated amines using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) as a coupling agent in DMF, with triethylamine (TEA) as a base. Post-synthesis, intermediates are characterized via H/C NMR and LC-MS to confirm structural integrity .
- Challenges : Impurities from incomplete coupling or side reactions (e.g., racemization) require rigorous purification via column chromatography or preparative HPLC.
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed, with data refinement using the SHELX suite (e.g., SHELXL for refinement). Hydrogen bonding and π-π stacking interactions are analyzed to understand packing motifs .
- Validation : The R-factor (<5%) and residual electron density maps are critical for assessing refinement accuracy. Disordered regions may require constraints during modeling .
Q. What biological activities are associated with this compound, and how are they evaluated?
- Biological Significance : Tetrahydroquinoline derivatives exhibit antitumor, antimalarial, and antioxidant properties. Assays include cytotoxicity testing (e.g., MTT assay on cancer cell lines) and enzymatic inhibition studies (e.g., against malaria parasite kinases) .
- Purity Requirements : Biological evaluations require >95% purity (verified via HPLC), as impurities can skew dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
- Approach : Discrepancies in NMR chemical shifts or IR stretching frequencies may arise from solvent effects, tautomerism, or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model solvent interactions and compare with experimental data .
- Case Study : A mismatch in carbonyl C NMR signals might indicate keto-enol tautomerism, resolved by variable-temperature NMR or deuterated solvent studies .
Q. What strategies optimize the enantiomeric purity of this compound derivatives?
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) or employ asymmetric synthesis with catalysts like BINOL-derived phosphoric acids .
- Data-Driven Design : Racemization risks during amide coupling are mitigated by low-temperature reactions (<0°C) and avoiding prolonged exposure to basic conditions .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s pharmacokinetic properties?
- Methodology : Substituents at the 4-carboxamide position are modified (e.g., alkyl vs. aryl groups), and LogP (octanol-water partition coefficient) is measured to predict membrane permeability. Metabolic stability is assessed via liver microsome assays .
- Example : A methyl group at the 2-position enhances metabolic stability compared to bulkier substituents, as shown in half-life () studies in murine models .
Analytical and Computational Challenges
Q. Which chromatographic methods are most effective for analyzing trace impurities in this compound?
- HPLC Conditions : Reverse-phase C18 columns with mobile phases like methanol-water-phosphate buffers (pH 5.5 ± 0.02) are standard. System suitability tests ensure resolution of impurities (e.g., unreacted carboxylic acid intermediates) .
- Detection : UV absorption at 254 nm is typical, but LC-MS/MS is preferred for identifying low-abundance degradants .
Q. How can computational tools predict the compound’s binding affinity to biological targets?
- Docking Studies : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., topoisomerase II). Free energy calculations (MM-PBSA/GBSA) refine affinity predictions .
- Limitations : Solvation effects and protein flexibility may reduce accuracy, necessitating experimental validation via SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
